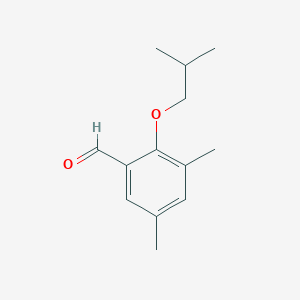
Stavudine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stavudine-d3 is a deuterated form of stavudine, a nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. This compound is chemically similar to stavudine but contains three deuterium atoms, which can be used as an internal standard in mass spectrometry for the quantification of stavudine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of stavudine-d3 involves the incorporation of deuterium atoms into the stavudine molecule. One common method is the catalytic hydrogenation of stavudine in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in this compound. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The reaction is carried out in specialized reactors designed to handle deuterium gas safely and effectively .
Análisis De Reacciones Químicas
Types of Reactions
Stavudine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Stavudine-d3 has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of stavudine.
Biology: Employed in studies to understand the metabolic pathways and mechanisms of action of stavudine.
Medicine: Utilized in pharmacokinetic studies to monitor the concentration of stavudine in biological samples.
Industry: Applied in the development of new antiretroviral drugs and formulations
Mecanismo De Acción
Stavudine-d3, like stavudine, inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate and incorporating into viral DNA. This incorporation prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .
Comparación Con Compuestos Similares
Similar Compounds
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Lamivudine: A nucleoside analog with similar mechanisms of action.
Uniqueness
Stavudine-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for precise quantification in mass spectrometry. This makes it a valuable tool in pharmacokinetic studies and drug development .
Conclusion
This compound is a deuterated form of stavudine with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties make it an essential compound for studying the pharmacokinetics and mechanisms of action of stavudine, as well as for developing new antiretroviral therapies.
Propiedades
Fórmula molecular |
C10H12N2O4 |
|---|---|
Peso molecular |
227.23 g/mol |
Nombre IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1D3 |
Clave InChI |
XNKLLVCARDGLGL-VYYPIGHXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



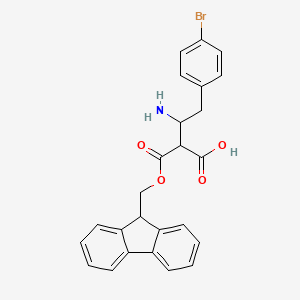
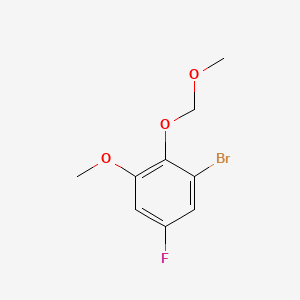
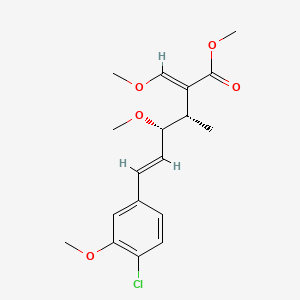
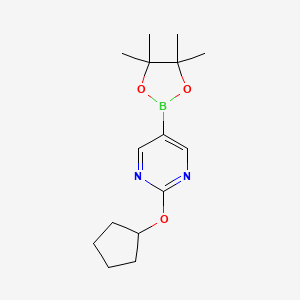
![[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate](/img/structure/B14763989.png)
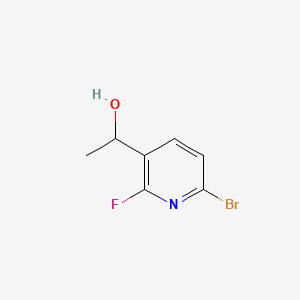
![2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile](/img/structure/B14763997.png)
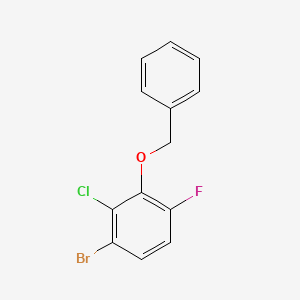
![6,7-Dioxabicyclo[3.2.2]nonane](/img/structure/B14764021.png)
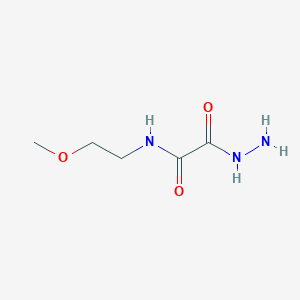
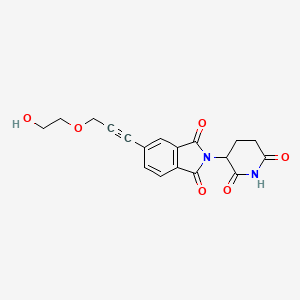
![1,5-Diazabicyclo[3.2.1]octane](/img/structure/B14764030.png)
